molecular formula C28H42O12 B1246536 Taxumairol V

Taxumairol V

Cat. No. B1246536
M. Wt: 570.6 g/mol
InChI Key: TXBJKSOTSLHNLL-ZOAIKBMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxumairol V is a natural product found in Taxus wallichiana, Taxus sumatrana, and Taxus mairei with data available.

Scientific Research Applications

Discovery and Structural Analysis

Taxumairol V is one of the many taxane diterpenoids isolated from various species of the yew tree, notably Taxus sumatrana and Taxus mairei. These compounds are of significant interest due to their complex structures and potential bioactivities, including cytotoxic effects against cancer cell lines. Research has primarily focused on isolating new taxoids, understanding their structures through advanced NMR techniques, and evaluating their biological activities. For instance, taxumairols, alongside other taxane diterpenoids, have been identified and structurally elucidated, revealing a variety of acetylation patterns and modifications that contribute to their diverse biological activities (Shen et al., 2002; Shen et al., 2001).

Biomedical Research and Applications

Significant research has been dedicated to exploring the potential biomedical applications of taxumairols and other related taxane diterpenoids. Among them, this compound has shown promise in various contexts:

  • Cytotoxic Activity

    Taxumairols have been studied for their cytotoxic activities against various cancer cell lines. The structural features of these compounds, such as acetylation and hydroxylation patterns, play a crucial role in their bioactivity. Some taxumairols have exhibited significant cytotoxicities against human hepatoma tumor cells, suggesting their potential as anticancer agents (Shen et al., 2001).

  • Targeted Drug Delivery

    The structural complexity and bioactivity of taxumairols make them suitable candidates for targeted drug delivery systems, especially in crossing biological barriers such as the blood-brain barrier (BBB). Although direct studies on this compound for this purpose are scarce, related research on nanoparticle formulations for drug delivery underscores the potential for taxane derivatives in enhancing therapeutic efficacy and specificity (Gan & Feng, 2010).

  • Microbial Transformation

    The microbial transformation of taxoids offers a pathway to modify and potentially enhance their bioactivities. Studies have explored the transformation of related compounds by fungi like Aspergillus niger, leading to the production of new taxane diterpenoids with possibly unique therapeutic properties (Shen et al., 2003).

properties

Molecular Formula

C28H42O12

Molecular Weight

570.6 g/mol

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-5,6,8-triacetyloxy-2,4,10-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-1,2,4,5,6,7,8,9,9a,10-decahydrobenzo[f]azulen-9-yl]methyl acetate

InChI

InChI=1S/C28H42O12/c1-12-18(33)10-28(26(6,7)36)21(12)23(34)25(40-16(5)32)27(8)20(39-15(4)31)9-19(38-14(3)30)17(11-37-13(2)29)22(27)24(28)35/h17-20,22-25,33-36H,9-11H2,1-8H3/t17-,18+,19+,20+,22+,23-,24+,25+,27-,28+/m1/s1

InChI Key

TXBJKSOTSLHNLL-ZOAIKBMOSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@H]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O

synonyms

taxumairol V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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